molecular formula C6H4ClF3N2O B11772853 5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL

5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL

Cat. No.: B11772853
M. Wt: 212.56 g/mol
InChI Key: KSEADAIRTMVYRP-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features 5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL (CAS: 425394-36-1) is a pyrimidine derivative with a hydroxyl group at position 4, a methyl group at position 2, chlorine at position 5, and a trifluoromethyl (-CF₃) group at position 6. Its molecular formula is C₆H₅ClF₃N₂O, with a molecular weight of 219.57 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.

For example, 5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one (a related compound lacking the 2-methyl group) is synthesized using phosphoryl chloride (POCl₃) under reflux conditions . Similar protocols may apply to the target compound, with adjustments for substituent compatibility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4ClF3N2O

Molecular Weight

212.56 g/mol

IUPAC Name

5-chloro-2-methyl-4-(trifluoromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C6H4ClF3N2O/c1-2-11-4(6(8,9)10)3(7)5(13)12-2/h1H3,(H,11,12,13)

InChI Key

KSEADAIRTMVYRP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Ethyl trifluoroacetoacetate reacts with acetamidine hydrochloride in the presence of a base, typically sodium methoxide, in ethanol under reflux conditions. The base deprotonates acetamidine, enabling nucleophilic attack on the carbonyl carbon of the trifluoroacetoacetate. Cyclization occurs via elimination of ethanol, forming 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol as an intermediate.

Key Data:

  • Reactants: Ethyl trifluoroacetoacetate (0.05 mol), acetamidine hydrochloride (0.05 mol), sodium methoxide (0.075 mol)

  • Solvent: Ethanol (100 mL)

  • Conditions: Reflux for 10 hours

  • Yield: 85.7% after acidification and extraction

Purification and Characterization

The crude product is neutralized with hydrochloric acid (1 M) to pH 7, followed by extraction with ethyl acetate. Drying over anhydrous magnesium sulfate and solvent evaporation yield the hydroxy intermediate. Nuclear magnetic resonance (NMR) confirms the structure:

  • ¹H NMR (DMSO-d₆): δ 2.36 (s, 3H, CH₃), 6.68 (s, 1H, pyrimidine-H), 13.02 (s, 1H, OH).

  • ¹⁹F NMR (DMSO-d₆): δ -72.13 (s, CF₃).

Chlorination of the Hydroxy Intermediate

The hydroxyl group at the 4-position of the pyrimidine ring is replaced with chlorine using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Phosphorus Oxychloride-Mediated Chlorination

POCl₃ is widely employed due to its efficiency in substituting hydroxyl groups with chlorine. The reaction is conducted in acetonitrile with a catalytic amount of diisopropylethylamine (DIPEA) to scavenge HCl.

Key Data:

  • Reactants: 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol (0.05 mol), POCl₃ (0.75 mol)

  • Solvent: Acetonitrile (50–120 mL)

  • Catalyst: DIPEA (0.0005–0.06 mol)

  • Conditions: Reflux for 8–10 hours

  • Yield: 54.6–90.6% after extraction with dichloromethane

Mechanistic Insight:
POCl₃ acts as both a solvent and chlorinating agent. The reaction proceeds via a two-step mechanism:

  • Formation of the Phosphorylated Intermediate: The hydroxyl group reacts with POCl₃ to form a dichlorophosphate intermediate.

  • Nucleophilic Displacement: Chloride ion attacks the electrophilic phosphorus center, releasing PO(OCl)₂⁻ and generating the chloro-substituted product.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness, safety, and scalability. Continuous flow reactors and automated systems are employed to maintain consistent reaction conditions.

Large-Scale Cyclization

Ethyl trifluoroacetoacetate and acetamidine hydrochloride are fed into a continuous reactor with sodium methoxide in ethanol. Parameters such as temperature (80–100°C) and residence time (10–12 hours) are tightly controlled.

Chlorination in Flow Reactors

POCl₃ is introduced into a segmented flow system with acetonitrile and DIPEA. This setup minimizes thermal degradation and improves yield reproducibility.

Typical Industrial Yield: 80–85% after purification via distillation or crystallization.

Comparative Analysis of Chlorination Methods

Parameter POCl₃ Method SOCl₂ Method
Reaction Time 8–10 hours2 hours
Yield 54.6–90.6%Moderate
Byproducts Phosphorus residuesSO₂, HCl
Scalability HighModerate
Cost LowModerate

The POCl₃ method is preferred for large-scale production due to higher yields and lower cost, while SOCl₂ is reserved for small-scale or acid-sensitive syntheses .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antifungal and antibacterial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl group may also play a role in hydrogen bonding with target molecules, further influencing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL and related pyrimidine derivatives are summarized below. Key variations in substituents at positions 2, 5, and 6 significantly impact reactivity, solubility, and biological activity.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 2-CH₃, 5-Cl, 6-CF₃ C₆H₅ClF₃N₂O 219.57 425394-36-1 High lipophilicity; potential agrochemical use
2-Amino-5-chloro-6-methylpyrimidin-4-ol 2-NH₂, 5-Cl, 6-CH₃ C₅H₆ClN₃O 159.58 7749-63-5 Electron-donating NH₂ enhances solubility; possible pharmaceutical intermediate
5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one 5-Cl, 6-CF₃ C₅H₂ClF₃N₂O 198.53 - Lacks 2-CH₃; used as a precursor in phosphorylation reactions
2-Amino-5-bromo-6-(trifluoromethyl)pyrimidin-4-ol 2-NH₂, 5-Br, 6-CF₃ C₅H₄BrF₃N₃O 263.00 - Bromine increases leaving-group ability; suited for nucleophilic substitutions
5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol 2-CH₃, 5-Cl, 6-NHCH₃ C₆H₈ClN₃O 173.60 1135283-07-6 Methylamino group reduces electronegativity; alters binding affinity

Key Observations

Amino (NH₂): Derivatives like 2-amino-5-chloro-6-methylpyrimidin-4-ol exhibit enhanced solubility due to the NH₂ group’s polarity, but may have lower metabolic stability compared to methyl-substituted analogs .

Halogen Effects at Position 5 Chlorine (Cl): Common in pyrimidines for electronic effects (e.g., electron-withdrawing) and moderate leaving-group ability. Bromine (Br): Brominated analogs (e.g., 2-amino-5-bromo-6-(trifluoromethyl)pyrimidin-4-ol) show higher reactivity in substitution reactions due to Br’s larger atomic size and better leaving-group capacity .

Functional Groups at Position 6 Trifluoromethyl (-CF₃): Enhances lipophilicity and resistance to oxidation, critical for drug candidates targeting hydrophobic binding pockets .

Hydroxyl Group at Position 4 The hydroxyl group in all compounds contributes to hydrogen bonding, influencing solubility and intermolecular interactions. Its acidity varies with adjacent substituents; for example, electron-withdrawing groups (e.g., -CF₃) increase the hydroxyl’s acidity .

Q & A

Q. What are the optimized synthetic routes for 5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL, and how do reaction conditions influence yield and purity?

Methodological Answer: A common synthesis route involves chlorination of 5-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one using phosphoryl chloride (POCl₃) under reflux conditions. For example, stirring the precursor with POCl₃ at 100°C for 1 hour, followed by neutralization with saturated sodium bicarbonate and extraction with dichloromethane, yields the crude product . Key parameters affecting yield include:

  • Temperature : Higher temperatures (>100°C) may accelerate side reactions (e.g., decomposition).
  • Solvent : Polar aprotic solvents (e.g., DMF) can improve solubility but may complicate purification.
  • Workup : Careful pH adjustment during neutralization minimizes hydrolysis of the chloro group.
    Alternative methods using chlorinating agents like thionyl chloride (SOCl₂) or PCl₅ should be compared for scalability and impurity profiles .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and verify the absence of regioisomers. The trifluoromethyl group (CF₃) typically appears as a quartet in ¹⁹F NMR .
  • Mass Spectrometry (HRMS) : Exact mass analysis ensures molecular formula consistency (e.g., C₆H₅ClF₃N₂O).
  • X-ray Crystallography : Resolves ambiguity in substitution patterns, as seen in related pyrimidine derivatives .
  • FT-IR : Hydroxyl (-OH) stretching (~3200 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., MIC values) for this compound be resolved?

Methodological Answer: Discrepancies in antimicrobial activity (e.g., MIC values) often arise from variations in:

  • Strain Selection : Pathogen-specific resistance mechanisms (e.g., efflux pumps) may reduce efficacy. Standardize testing using ATCC reference strains.
  • Assay Conditions : pH, temperature, and nutrient availability influence compound stability. Use CLSI/FDA guidelines for reproducibility .
  • Solubility : Poor aqueous solubility may artificially lower observed activity. Pre-dissolve in DMSO (<1% v/v) to ensure bioavailability.
    Mechanistic follow-up studies (e.g., target enzyme inhibition assays) are critical to distinguish true activity from assay artifacts .

Q. What strategies can mitigate competing side reactions during functionalization of the hydroxyl group in this compound?

Methodological Answer: The hydroxyl group at position 4 is prone to oxidation or unintended substitution. To mitigate this:

  • Protecting Groups : Use silyl ethers (e.g., TBSCl) or acetyl groups to temporarily block the -OH during reactions at other positions .
  • Selective Catalysts : Employ transition-metal catalysts (e.g., Pd/Cu) for site-specific cross-couplings, avoiding nucleophilic substitution at the hydroxyl site.
  • Low-Temperature Conditions : Reduce thermal activation of side reactions (e.g., <0°C for alkylation steps) .
    Post-functionalization, deprotection with mild acids (e.g., TFA) preserves the pyrimidine core .

Q. How can computational modeling predict the binding affinity of this compound to fungal CYP51 enzymes?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and CYP51’s active site. Key residues (e.g., heme iron-coordinating histidine) should form hydrogen bonds with the hydroxyl and chloro groups .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. The trifluoromethyl group’s hydrophobicity may enhance membrane penetration in fungal cells .
  • QSAR Analysis : Corrogate electronic parameters (e.g., Hammett σ values for substituents) with experimental IC₅₀ data to refine predictive models .

Q. What are the challenges in synthesizing derivatives with modified trifluoromethyl groups, and how can they be addressed?

Methodological Answer: The CF₃ group’s strong electron-withdrawing effect complicates nucleophilic substitutions. Strategies include:

  • Directed Metalation : Use LiTMP to deprotonate positionally blocked sites, enabling selective introduction of substituents.
  • Radical Trifluoromethylation : Employ Umemoto’s reagent (TFMT) under blue-light photocatalysis for late-stage CF₃ incorporation .
  • Fluorine Scan : Synthesize analogs with -CF₂H or -CFCl₂ to balance lipophilicity and metabolic stability .

Contradiction Analysis

Q. Why do some studies report high antifungal activity for this compound, while others show negligible effects?

Methodological Answer: Contradictions may stem from:

  • Species-Specific Metabolism : Differential expression of cytochrome P450 enzymes in target fungi alters prodrug activation.
  • Membrane Permeability : LogP values >3 may enhance penetration in lipid-rich membranes (e.g., Candida spp.) but reduce solubility in aqueous environments .
  • Resistance Mutations : Screen for ERG11 gene mutations in resistant strains using whole-genome sequencing.
    Validate findings with time-kill assays and compare with established antifungals (e.g., fluconazole) under identical conditions .

Q. How can researchers reconcile discrepancies in reported synthetic yields (50–90%) for this compound?

Methodological Answer: Yield variability arises from:

  • Starting Material Purity : Impurities in 5-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one reduce conversion. Pre-purify via recrystallization.
  • Moisture Sensitivity : POCl₃ hydrolyzes readily; use anhydrous solvents and inert atmosphere (N₂/Ar) .
  • Workup Efficiency : Incomplete extraction (e.g., <3× dichloromethane washes) lowers recovery. Monitor by TLC/HPLC.
    Standardize protocols using DOE (Design of Experiments) to identify critical factors (e.g., molar ratio, time) .

Future Directions

Q. What novel derivatives of this compound could enhance selectivity for bacterial topoisomerase IV over human homologs?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the chloro group with -CN or -NO₂ to modulate electron density and hydrogen bonding.
  • Hybrid Molecules : Conjugate with quinolone pharmacophores (e.g., ciprofloxacin core) to dual-target DNA gyrase and topoisomerase IV .
  • Proteolysis-Targeting Chimeras (PROTACs) : Link the compound to E3 ligase ligands to degrade resistant bacterial enzymes .

Q. How can in silico toxicity prediction tools guide the development of safer analogs?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity (e.g., CYP inhibition) and mutagenicity (Ames test profiles).
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYPs, UGTs) to flag reactive intermediates.
  • Off-Target Profiling : Screen against human kinases (e.g., hERG) to minimize cardiotoxicity .

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